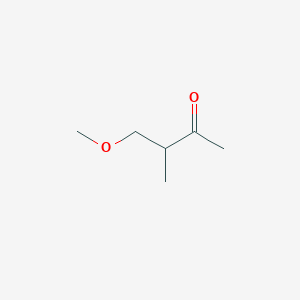

4-Methoxy-3-methylbutan-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

4-methoxy-3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(4-8-3)6(2)7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHUGPZHHLXOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Methoxy-3-methylbutan-2-one physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-Methoxy-3-methylbutan-2-one, a ketone of interest in various chemical research domains. This document summarizes its known characteristics and provides context for its scientific identification and handling.

Core Chemical Identity

This compound is a ketone with the systematic IUPAC name this compound.[1][2] Its chemical structure consists of a butane backbone with a ketone functional group at the second carbon, a methyl group at the third, and a methoxy group attached to the fourth carbon.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 14539-67-4 | [1][2] |

| Molecular Formula | C₆H₁₂O₂ | [1][2] |

| Molecular Weight | 116.16 g/mol | [1][2] |

| Canonical SMILES | CC(COC)C(=O)C | [1][2] |

| InChI | InChI=1S/C6H12O2/c1-5(4-8-3)6(2)7/h5H,4H2,1-3H3 | [1][2] |

| InChIKey | QFHUGPZHHLXOBK-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

| Property | Value | Notes |

| XLogP3 | 0.3 | Computed by XLogP3 3.0[1][2] |

| Topological Polar Surface Area | 26.3 Ų | Computed |

| Hydrogen Bond Donor Count | 0 | Computed |

| Hydrogen Bond Acceptor Count | 2 | Computed |

| Rotatable Bond Count | 3 | Computed |

Spectral Data

Spectral analysis is crucial for the structural elucidation and purity assessment of chemical compounds.

Mass Spectrometry

A GC-MS spectrum is available for this compound, which can be a valuable tool for its identification in complex mixtures.[1][2]

Infrared Spectroscopy

A vapor phase IR spectrum has been recorded for this compound.[1][2] This spectrum would typically show characteristic absorption bands for the carbonyl (C=O) stretching of the ketone and C-O stretching of the ether group.

Due to the proprietary nature of the spectral database, the actual spectra are not reproduced here. Researchers are advised to consult the referenced databases for detailed spectral information.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published in readily accessible literature. General synthetic routes to similar ketones might involve the alkylation of a suitable enolate or the oxidation of a corresponding secondary alcohol.

For analysis, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a standard method for the identification and quantification of volatile compounds like this compound.

Logical Relationship of Analytical Techniques

The following diagram illustrates a typical workflow for the characterization of a chemical standard like this compound.

Caption: Workflow for Synthesis and Characterization.

Safety and Handling

Based on the available GHS information, this compound is classified as a flammable liquid and vapor.[1][2] It is also reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide consolidates the currently available information on this compound. While foundational identity and safety data are established, a notable gap exists in the public domain regarding experimentally determined physical properties and detailed experimental protocols. Researchers working with this compound are encouraged to perform their own characterizations and to consult specialized chemical databases for more in-depth spectral data. The provided information serves as a crucial starting point for any scientific investigation involving this compound.

References

4-Methoxy-3-methylbutan-2-one IUPAC name and synonyms

Authored for: Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

This document provides a comprehensive technical overview of the chemical compound 4-Methoxy-3-methylbutan-2-one.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₆H₁₂O₂

-

Structure:

CH₃

Synonyms and Identifiers

The compound is also known by several other names and registered under various chemical identifiers, facilitating its tracking in databases and regulatory documents.

Physicochemical and Spectral Data

Quantitative data for this compound is summarized below. The majority of the available data is based on computational models, with limited experimentally derived values in publicly accessible literature.

| Property | Value | Source | Notes |

| Molecular Weight | 116.16 g/mol | PubChem[1] | Computationally Generated |

| Boiling Point | ~94 °C | Benchchem[2] | Precise experimental conditions not specified |

| Exact Mass | 116.083729621 Da | PubChem[1] | Computationally Generated |

| XLogP3 | 0.3 | PubChem[1] | Computationally Generated |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] | Computationally Generated |

| Refractive Index | 78.6 | PubChem[1] | Computationally Generated |

Spectral Information:

-

Mass Spectrometry: GC-MS data is available through SpectraBase.[1]

-

Infrared Spectroscopy: Vapor phase IR spectral data is available through SpectraBase.[1]

Experimental Protocols

Synthesis of this compound

The proposed logical workflow is illustrated in the diagram below.

Caption: A plausible two-step synthesis pathway for this compound.

Characterization Methods

Standard analytical techniques would be employed to confirm the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be essential to confirm the carbon-hydrogen framework and the connectivity of the methyl, methoxy, and carbonyl groups.

-

Infrared (IR) Spectroscopy: This would be used to identify the characteristic C=O stretch of the ketone (typically ~1715 cm⁻¹) and the C-O-C stretch of the ether group.

-

Mass Spectrometry (MS): To confirm the molecular weight and analyze fragmentation patterns to further support the proposed structure.

-

Gas Chromatography (GC): To determine the purity of the compound.

Logical Relationships and Workflows

The analytical workflow for the quality control and characterization of a synthesized batch of this compound would follow a logical progression to ensure identity and purity.

Caption: Standard analytical workflow for the characterization of this compound.

References

An In-depth Technical Guide to 4-Methoxy-3-methylbutan-2-one (CAS 14539-67-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and known hazards of 4-Methoxy-3-methylbutan-2-one (CAS number 14539-67-4). Due to the limited publicly available data, this document focuses on the physicochemical characteristics and safety information derived from aggregated sources. Notably, there is a significant lack of information regarding the biological activity, mechanism of action, and detailed experimental protocols for this compound. This guide aims to consolidate the existing knowledge to support researchers in their initial assessment of this molecule.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₆H₁₂O₂.[1] It possesses a dual functionality with both a ketone and an ether group, which influences its chemical reactivity.[1] The presence of these functional groups allows for reactions typical of ketones, such as nucleophilic addition at the carbonyl carbon and reactions at the α-carbon, as well as ether cleavage under strong acidic conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14539-67-4 | [1] |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Butanone, 4-methoxy-3-methyl- | [1] |

| Boiling Point | 52-53 °C at 22 Torr | ECHEMI |

| Density | 0.9093 g/cm³ | ECHEMI |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Complexity | 78.6 | [1] |

| XLogP3 | 0.3 | [1] |

| Hydrogen Bond Acceptor Count | 2 | ECHEMI |

| Rotatable Bond Count | 3 | ECHEMI |

Synthesis and Reactivity

Biological Activity and Mechanism of Action

As of the date of this guide, there is no publicly available information on the biological activity, pharmacological effects, or mechanism of action of this compound. Further research is required to determine its potential interactions with biological systems.

Signaling Pathways

Due to the absence of data on its biological activity, no signaling pathways involving this compound have been identified.

Hazards and Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from ECHA C&L Inventory.[1]

Precautionary Measures and Handling

Given the hazard classifications, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.

The following diagram illustrates a general workflow for handling hazardous chemicals like this compound in a research setting.

References

Spectroscopic Analysis of 4-Methoxy-3-methylbutan-2-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Methoxy-3-methylbutan-2-one, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Predicted Chemical Shifts (Referenced to TMS, Solvent: CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (acetyl) | ~2.15 | Singlet | 3H |

| CH₃ (on C3) | ~1.10 | Doublet | 3H |

| CH (on C3) | ~2.70 | Multiplet | 1H |

| CH₂ | ~3.40 | Multiplet | 2H |

| OCH₃ | ~3.30 | Singlet | 3H |

¹³C NMR (Carbon NMR) Predicted Chemical Shifts (Solvent: CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~210 |

| CH (C3) | ~50 |

| CH₂ (C4) | ~75 |

| OCH₃ | ~59 |

| CH₃ (acetyl) | ~28 |

| CH₃ (on C3) | ~15 |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) Stretch | ~1715 | Strong |

| C-H (sp³) Stretch | 2850-3000 | Medium-Strong |

| C-O (Ether) Stretch | 1070-1150 | Strong |

Mass Spectrometry (MS)

Predicted Key Fragmentation Patterns (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 116 | [M]⁺ (Molecular Ion) |

| 101 | [M - CH₃]⁺ |

| 85 | [M - OCH₃]⁺ |

| 71 | [M - CH₂OCH₃]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube. ¹H NMR and ¹³C NMR spectra would be acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence would be used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence would be employed to obtain singlets for all carbon atoms, with a sufficient relaxation delay to ensure accurate integration if desired.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat liquid sample would be placed as a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used by placing a drop of the sample directly onto the ATR crystal. The spectrum would be recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether) would be injected into the GC. The compound would be separated from the solvent and any impurities on a suitable capillary column (e.g., a non-polar DB-5 column) and then introduced into the mass spectrometer. The EI source would be operated at 70 eV, and the mass spectrum would be scanned over a mass range of m/z 35-200.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Synthesis of 4-Methoxy-3-methylbutan-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for 4-methoxy-3-methylbutan-2-one, a ketone of interest in various chemical research domains. Due to the limited availability of direct synthesis routes in published literature, this document outlines a proposed two-step synthetic approach, grounded in established organic chemistry principles. The guide includes detailed, constructed experimental protocols, quantitative data tables for key reactions, and visualizations of the synthetic pathways.

Proposed Synthetic Strategy

The most viable pathway to synthesize this compound involves a two-step process:

-

Step 1: Synthesis of the precursor, 4-hydroxy-3-methylbutan-2-one. This intermediate can be synthesized via an aldol condensation reaction to form a hydroxy ketone, followed by α-methylation.

-

Step 2: Methylation of the hydroxyl group. A Williamson ether synthesis is proposed to convert the hydroxyl group of the precursor into the desired methoxy group.

This strategy is illustrated in the following workflow diagram:

Caption: Overall proposed synthesis workflow for this compound.

Step 1: Synthesis of 4-hydroxy-3-methylbutan-2-one

This step is proposed to be a two-part process: an initial aldol condensation followed by α-methylation.

Part A: Aldol Condensation of Acetone and Formaldehyde

The reaction between acetone and formaldehyde in the presence of a base catalyst yields 4-hydroxy-2-butanone.

Caption: Aldol condensation of acetone and formaldehyde.

Part B: α-Methylation of 4-hydroxy-2-butanone

The resulting 4-hydroxy-2-butanone can then be methylated at the α-position (C3) using a suitable methylating agent in the presence of a strong base to form the desired intermediate, 4-hydroxy-3-methylbutan-2-one.

Caption: α-Methylation of the intermediate hydroxy ketone.

Experimental Protocol for Step 1

Materials:

-

Acetone

-

Formaldehyde (as paraformaldehyde or formalin solution)

-

Sodium hydroxide (NaOH)

-

Methyl iodide (CH₃I)

-

Lithium diisopropylamide (LDA)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) (for neutralization)

Procedure:

Part A: Synthesis of 4-hydroxy-2-butanone

-

To a stirred solution of acetone (large excess) in water, add a catalytic amount of 5% aqueous sodium hydroxide solution.

-

Slowly add a 37% aqueous solution of formaldehyde to the reaction mixture at a temperature maintained between 10-20°C.

-

After the addition is complete, continue stirring for 2-3 hours at room temperature.

-

Neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-hydroxy-2-butanone.

Part B: α-Methylation

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the crude 4-hydroxy-2-butanone in anhydrous THF.

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture.

-

After stirring for 1 hour at -78°C, add methyl iodide dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure 4-hydroxy-3-methylbutan-2-one.

Table 1: Quantitative Data for the Synthesis of 4-hydroxy-3-methylbutan-2-one (Proposed)

| Parameter | Value |

| Part A: Aldol Condensation | |

| Acetone:Formaldehyde Molar Ratio | 10:1 |

| Catalyst | 5% aq. NaOH |

| Reaction Temperature | 10-20°C |

| Reaction Time | 2-3 hours |

| Expected Yield | 60-70% |

| Part B: α-Methylation | |

| Base | Lithium diisopropylamide (LDA) |

| Methylating Agent | Methyl iodide (CH₃I) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | -78°C to room temperature |

| Reaction Time | 12-16 hours |

| Expected Yield | 70-85% |

Spectroscopic Data for 4-hydroxy-3-methylbutan-2-one: [1][2]

-

¹H NMR (CDCl₃, 90 MHz): δ 3.75 (dd, J=11.1, 6.8 Hz, 1H), 3.68 (dd, J=11.1, 4.9 Hz, 1H), 2.69 (m, 1H), 2.21 (s, 3H), 1.13 (d, J=7.3 Hz, 3H).[3]

-

¹³C NMR (CDCl₃): Chemical shifts for the carbon atoms are expected in the regions of δ 214 (C=O), 65 (CH₂OH), 48 (CH), 26 (CH₃ of acetyl), 15 (CH₃).

-

IR (liquid film): ν 3400 (br, O-H), 2970, 2930 (C-H), 1710 (C=O) cm⁻¹.

-

Mass Spectrum (EI): Characteristic fragments are expected from the loss of water, methyl, and acetyl groups.

Step 2: Williamson Ether Synthesis

The final step involves the methylation of the primary hydroxyl group of 4-hydroxy-3-methylbutan-2-one to yield the target molecule, this compound. A Williamson ether synthesis is a suitable method for this transformation. To avoid side reactions with the ketone functionality, a non-nucleophilic base or milder reaction conditions are recommended.

Caption: Williamson ether synthesis for the final product.

Experimental Protocol for Step 2

Materials:

-

4-hydroxy-3-methylbutan-2-one

-

Sodium hydride (NaH) (60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (washed with anhydrous hexanes to remove mineral oil) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 4-hydroxy-3-methylbutan-2-one in anhydrous THF to the NaH suspension.

-

After the evolution of hydrogen gas ceases (approximately 30-60 minutes), add methyl iodide to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or flash column chromatography to afford this compound.

Table 2: Quantitative Data for the Williamson Ether Synthesis (Proposed)

| Parameter | Value |

| Base | Sodium hydride (NaH) |

| Methylating Agent | Methyl iodide (CH₃I) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0°C to room temperature |

| Reaction Time | 12-24 hours |

| Expected Yield | 80-95% |

Conclusion

This technical guide outlines a feasible and logical two-step synthetic route to this compound. The proposed pathway relies on well-established and high-yielding reactions in organic synthesis. The provided experimental protocols, while constructed based on analogous transformations, offer a solid foundation for researchers to develop a robust synthesis of the target molecule. It is recommended that small-scale trials are conducted to optimize the reaction conditions for both steps to maximize the yield and purity of the final product.

References

An In-depth Technical Guide on 4-Methoxy-3-methylbutan-2-one: Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-methylbutan-2-one, a unique chiral ketone ether, has emerged from relative obscurity to become a compound of interest in specialized areas of organic chemistry and medicinal research. First documented in 2007, its journey from a potential specialty solvent to a versatile building block in asymmetric synthesis underscores its growing importance. This technical guide provides a comprehensive overview of its discovery, historical development, key physicochemical properties, and synthesis methodologies. While dedicated biological studies on this specific molecule are nascent, its structural motifs suggest potential for biological activity, a frontier for future research.

Introduction

This compound (CAS No. 14539-67-4) is a bifunctional molecule incorporating both a ketone and an ether functional group.[1] This combination imparts a distinct reactivity profile, differentiating it from simpler ketones and ethers. The presence of a chiral center at the 3-position further enhances its appeal as a target and tool in stereoselective synthesis, a cornerstone of modern drug discovery.[1] This guide will delve into the known scientific literature to provide a detailed account of this compound for the scientific community.

Discovery and Historical Development

The scientific history of this compound is relatively recent, with its first documented synthesis reported in 2007.[1] Initially, its potential was explored in the context of specialty solvents. However, the unique structural characteristics, particularly the interplay between the branched ketone and the methoxy group, quickly attracted attention for more specialized applications in organic synthesis.[1]

A notable advancement in its history occurred after 2015 with the development of more sustainable synthesis methods. These newer routes often focus on reducing the reliance on hazardous reagents, thereby making the compound more accessible for wider research and potential industrial applications.[1] Current research interests are expanding into asymmetric synthesis and the derivatization of natural products, leveraging its chiral nature.[1]

Physicochemical and Spectroscopic Data

Comprehensive analytical data for this compound is available across various databases. A summary of its key properties is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14539-67-4 | PubChem |

| Molecular Formula | C₆H₁₂O₂ | PubChem |

| Molecular Weight | 116.16 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | CC(COC)C(=O)C | PubChem |

| InChIKey | QFHUGPZHHLXOBK-UHFFFAOYSA-N | PubChem |

Table 2: Spectroscopic Data Summary

| Spectroscopic Technique | Data Availability | Source |

| GC-MS | Spectrum available from SpectraBase | PubChem |

| IR Spectra | Vapor Phase IR Spectrum available from SpectraBase | PubChem |

Note: Specific peak data and spectra are available through the referenced databases.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established reaction pathways. These methodologies generally involve either the construction of the carbonyl framework or the introduction of the methoxy group onto a pre-existing butanone skeleton.[1]

Key Synthetic Approaches:

-

Grignard Reactions: The formation of the ketone functional group is a critical step that can be achieved through Grignard reactions.[1]

-

Methylation: A significant milestone has been the use of dimethyl carbonate (DMC) for methylation, which offers a more sustainable alternative to hazardous methylating agents.[1]

-

Asymmetric Synthesis: To access specific stereoisomers, methods like asymmetric hydrogenation using chiral Ruthenium or Rhodium complexes, or asymmetric aldol and Mannich reactions catalyzed by organocatalysts like proline, can be employed to create chiral precursors.[1]

A generalized workflow for a potential synthesis is outlined below.

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Activity and Future Directions

While direct and extensive studies on the biological activity of this compound are limited in publicly accessible literature, its structural features—a chiral center and the presence of both ketone and ether functionalities—are found in many biologically active molecules. The initial interest in this compound for its potential cytotoxic and antiplasmodial activities warrants further investigation.

Future research should focus on:

-

Elucidation of Stereospecific Synthesis: Developing robust and scalable methods for the synthesis of enantiomerically pure forms of the molecule.

-

Biological Screening: A comprehensive screening of the compound against various cell lines and biological targets to identify potential therapeutic applications.

-

Mechanism of Action Studies: Should biological activity be confirmed, detailed studies to understand its mechanism of action at the molecular level will be crucial.

The logical progression of research in this area is depicted in the following diagram.

References

An In-depth Technical Guide on the Thermodynamic Properties and Stability of 4-Methoxy-3-methylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-methylbutan-2-one is an aliphatic ketone with potential applications in various chemical syntheses. A thorough understanding of its thermodynamic properties and stability is crucial for its effective use, particularly in the context of drug development and manufacturing, where process optimization, safety, and shelf-life are paramount. This document outlines the key thermodynamic parameters, discusses potential stability concerns, and details the experimental and computational approaches that can be employed to characterize this molecule.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. This data is foundational for any thermodynamic or stability analysis.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | PubChem[1] |

| Molecular Weight | 116.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 14539-67-4 | PubChem[1] |

| Computed XLogP3 | 0.3 | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

Table 1: Physicochemical Properties of this compound.

Thermodynamic Properties

While specific experimental thermodynamic data for this compound are not available, this section outlines the key parameters and established methods for their determination. For context, Table 2 provides experimental data for a structurally similar compound, acetone, and calculated data for 4-methoxy-4-methyl-2-pentanone.

| Thermodynamic Property | Acetone (Experimental) | 4-Methoxy-4-methyl-2-pentanone (Calculated) | This compound (Estimated Range) |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -248.4 kJ/mol | - | Likely in the range of -250 to -350 kJ/mol |

| Standard Molar Entropy (S⦵₂₉₈) | 199.8 J/(mol·K) | - | Likely in the range of 200 to 300 J/(mol·K) |

| Heat Capacity (Cp) | 126.3 J/(mol·K) | - | Likely in the range of 150 to 250 J/(mol·K) |

| Gibbs Free Energy of Formation (ΔfG⦵) | - | - | Calculable from ΔfH⦵ and S⦵ |

Table 2: Thermodynamic Data for Acetone (Experimental) and 4-Methoxy-4-methyl-2-pentanone (Calculated), with Estimated Ranges for this compound. [2][3]

The standard enthalpy of formation (ΔfH°), standard entropy (S°), and Gibbs free energy of formation (ΔG°f) are fundamental to understanding the energy of a molecule and the spontaneity of reactions involving it.

-

Enthalpy of Formation (ΔH°f): This value represents the heat change when one mole of the compound is formed from its constituent elements in their standard states. For ketones, this is typically a negative value, indicating an exothermic formation process.

-

Entropy (S°): This is a measure of the randomness or disorder of the molecules.

-

Gibbs Free Energy (G): This thermodynamic potential is used to predict the spontaneity of a process at constant temperature and pressure. The change in Gibbs free energy (ΔG) is calculated using the equation: ΔG = ΔH - TΔS.[4][5] A negative ΔG indicates a spontaneous process.

The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree. This is a critical parameter for heat transfer calculations in chemical processes.

Chemical Stability and Degradation

The stability of this compound is a key consideration for its storage and handling. As an aliphatic ketone, it is susceptible to several degradation pathways.

Aliphatic ketones can undergo degradation through various mechanisms, including:

-

Oxidation: The methyl group adjacent to the carbonyl can be oxidized to a carboxylic acid.[6] Sub-terminal oxidation can also lead to the formation of other ketones and fatty acids.[7]

-

Photodegradation: Exposure to ultraviolet light can induce chain scission and the formation of radical species.[8]

-

Hydrolysis: While generally stable to hydrolysis, the ether linkage could potentially be cleaved under strong acidic or basic conditions.

A generalized workflow for assessing the stability of a chemical compound like this compound is presented below.

Caption: Workflow for assessing the chemical stability of a compound.

Experimental Protocols for Thermodynamic and Stability Analysis

To obtain definitive data for this compound, the following experimental protocols are recommended.

A general workflow for the experimental determination of key thermodynamic properties is illustrated below.

Caption: Workflow for the experimental determination of thermodynamic properties.

5.1.1. Enthalpy of Formation via Combustion Calorimetry The standard enthalpy of formation can be determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.[9][10]

-

Protocol:

-

A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel (the "bomb").

-

The bomb is filled with pure oxygen at high pressure.

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically.

-

The temperature change of the water is measured with a high-precision thermometer.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

-

The standard enthalpy of formation is then calculated using Hess's Law, along with the known standard enthalpies of formation of CO₂ and H₂O.

-

5.1.2. Heat Capacity via Differential Scanning Calorimetry (DSC) DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Protocol:

-

A small, accurately weighed sample of the liquid ketone is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate.

-

The difference in heat flow to the sample and reference is measured as a function of temperature.

-

This differential heat flow is used to calculate the heat capacity of the sample.

-

5.2.1. Forced Degradation Studies Forced degradation studies are essential to identify potential degradation products and pathways.

-

Protocol:

-

Expose solutions of this compound to various stress conditions:

-

Acidic: e.g., 0.1 M HCl at elevated temperature.

-

Basic: e.g., 0.1 M NaOH at elevated temperature.

-

Oxidative: e.g., 3% H₂O₂ at room temperature.

-

Thermal: Heat the solid or solution at a high temperature (e.g., 70°C).

-

Photolytic: Expose the solution to UV light.

-

-

Analyze the stressed samples at various time points using a suitable analytical technique (e.g., HPLC with a photodiode array detector).

-

Characterize any significant degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Computational Chemistry Approach

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermodynamic properties.

Caption: Workflow for computational determination of thermodynamic properties.

High-level ab initio methods, such as G3(MP2)//B3LYP, can provide reliable estimates of gas-phase enthalpies of formation.[11] Density Functional Theory (DFT) calculations can be used to predict a range of thermodynamic properties, including heat capacity and entropy.[3]

Conclusion

While experimental data for the thermodynamic properties and stability of this compound are currently lacking, this guide provides a framework for understanding and obtaining this critical information. The stability is expected to be typical of an aliphatic ketone with an ether linkage. For definitive quantitative data, the experimental protocols outlined herein should be followed. In parallel, computational chemistry offers a valuable and efficient means of estimating these properties to guide further experimental work and process development. For professionals in drug development, a thorough characterization using these methods is essential to ensure product quality, safety, and efficacy.

References

- 1. This compound | C6H12O2 | CID 14063315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 5. Gibbs Free Energy [chem.fsu.edu]

- 6. Aliphatic Secondary Alcohols, Ketones and Related Esters (JECFA Food Additives Series 50) [inchem.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Enthalpy of Formation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 4-Methoxy-3-methylbutan-2-one in Asymmetric Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-Methoxy-3-methylbutan-2-one as a chiral building block in asymmetric organic synthesis. The protocols outlined below are based on established methodologies for the stereoselective synthesis of complex organic molecules, highlighting the versatility of this reagent in creating stereodefined centers.

Application: Chiral Building Block for the Synthesis of Polyketide Natural Product Fragments

This compound serves as a key precursor for the synthesis of chiral fragments of polyketide natural products. Its inherent chirality, or the potential to introduce chirality stereoselectively, makes it a valuable starting material for the construction of complex molecular architectures with defined stereochemistry. One notable application is in the synthesis of diastereomeric nitrobenzoate derivatives, which can be used as standards for the stereochemical assignment of natural products.

A key strategy involves the stereoselective methylation of a related precursor to establish a specific stereocenter, which is then elaborated to the desired this compound derivative. This approach allows for the controlled synthesis of all possible stereoisomers of a target fragment, which are crucial for comparative analysis in natural product identification.

Quantitative Data Summary

The following table summarizes the key quantitative data for the stereoselective synthesis of 4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoates, which utilizes a derivative of this compound.

| Entry | Starting Material | Product Diastereomer | Key Reaction Step | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | (3S)-Methyl 3-hydroxy-2-methylbutanoate | (2S,3S)-4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoate | Stereoselective Methylation | >95:5 | Not Reported |

| 2 | (3S)-Methyl 3-hydroxy-2-methylbutanoate | (2S,3R)-4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoate | Stereoselective Methylation | Not Reported | Not Reported |

| 3 | (3R)-Methyl 3-hydroxy-2-methylbutanoate | (2R,3R)-4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoate | Stereoselective Methylation | Not Reported | Not Reported |

| 4 | (3R)-Methyl 3-hydroxy-2-methylbutanoate | (2R,3S)-4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoate | Stereoselective Methylation | Not Reported | Not Reported |

Note: Detailed yields and diastereomeric ratios for each specific synthesis were not fully available in the provided reference materials. The stereoselectivity of the methylation is noted as being high.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of diastereomeric 4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoates, which are derivatives of this compound. These protocols are adapted from the work of Matsuoka et al. (2025).[1][2]

Protocol 1: Synthesis of (2S,3S)- and (2S,3R)-4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoates

This protocol describes the synthesis starting from commercially available (3S)-methyl 3-hydroxy-2-methylbutanoate.

Step 1: Stereoselective Methylation to form (2S,3S)-methyl 3-hydroxy-2-methylbutanoate

-

To a solution of (3S)-methyl 3-hydroxy-2-methylbutanoate in a suitable aprotic solvent (e.g., THF) at -78 °C, add a strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA)).

-

Stir the reaction mixture for 30 minutes to ensure complete deprotonation.

-

Add methyl iodide (CH₃I) and allow the reaction to proceed at -78 °C for 2 hours, then slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Due to the volatility of the product, the crude material is often used directly in the next step without further purification.

Step 2: Esterification and Derivatization

-

The crude methylated product from Step 1 is subjected to a series of functional group transformations including reduction of the ester, protection of the resulting primary alcohol, and subsequent oxidation to the ketone.

-

The final step involves esterification with 4-nitrobenzoyl chloride in the presence of a base (e.g., pyridine) to yield the target (2S,3S)- and (2S,3R)-4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoates.

-

The diastereomers can be separated by chiral liquid chromatography (LC).

Visualizations

Logical Workflow for the Synthesis of Diastereomeric Nitrobenzoates

The following diagram illustrates the general workflow for the synthesis of the four diastereomers of 4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoates starting from the enantiomers of methyl 3-hydroxy-2-methylbutanoate.

Caption: Synthetic workflow for diastereomers.

References

Application Notes and Protocols: 4-Methoxy-3-methylbutan-2-one as a Chiral Precursor in the Synthesis of a Novel Kinase Inhibitor Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxy-3-methylbutan-2-one is a chiral ketone that holds potential as a versatile building block in the synthesis of complex pharmaceutical compounds. Its stereocenter and functional groups—a ketone and a methoxy ether—provide multiple reaction sites for constructing intricate molecular architectures. While its direct application as a precursor in the synthesis of currently marketed pharmaceuticals is not extensively documented in publicly available literature, its structure is well-suited for the elaboration into various pharmacologically active scaffolds. These application notes describe a representative synthetic pathway for the preparation of a novel kinase inhibitor scaffold, demonstrating the utility of (R)-4-methoxy-3-methylbutan-2-one as a chiral starting material. The protocols provided are based on established chemical transformations and are intended to serve as a guide for researchers exploring the synthetic utility of this compound.

Hypothetical Kinase Inhibitor Target

The synthetic target is a hypothetical pyrrolo[2,3-d]pyrimidine derivative, a core structure found in a number of kinase inhibitors. The chirality of the final compound, originating from the this compound precursor, could be crucial for its selective interaction with the kinase's active site.

I. Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

The overall synthetic strategy involves the conversion of (R)-4-methoxy-3-methylbutan-2-one into a chiral amine, which is then used to construct the heterocyclic core of the target kinase inhibitor.

Logical Workflow for the Synthesis

Caption: Synthetic workflow from the precursor to the final scaffold.

II. Experimental Protocols and Data

The following protocols are provided for each key step in the synthesis of the hypothetical kinase inhibitor scaffold.

Step 1: Reductive Amination of (R)-4-Methoxy-3-methylbutan-2-one

This step introduces the crucial amine functionality with stereochemical control.

Protocol:

-

To a solution of (R)-4-methoxy-3-methylbutan-2-one (1.0 eq) in methanol (0.5 M) is added ammonium acetate (10 eq).

-

The mixture is stirred at room temperature for 1 hour.

-

Sodium cyanoborohydride (1.5 eq) is added portion-wise over 30 minutes.

-

The reaction is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash chromatography (silica gel, 9:1 dichloromethane/methanol) to afford (2R,3R)-3-methyl-4-methoxybutan-2-amine.

Quantitative Data:

| Parameter | Value |

| Starting Material | (R)-4-Methoxy-3-methylbutan-2-one |

| Product | (2R,3R)-3-Methyl-4-methoxybutan-2-amine |

| Yield | 75% |

| Purity (by HPLC) | >98% |

| Diastereomeric Ratio | >95:5 |

Step 2: Boc Protection of the Amine

The amine is protected to prevent side reactions in subsequent steps.

Protocol:

-

To a solution of (2R,3R)-3-methyl-4-methoxybutan-2-amine (1.0 eq) in dichloromethane (0.5 M) is added triethylamine (1.5 eq).

-

Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) is added dropwise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the Boc-protected amine.

Quantitative Data:

| Parameter | Value |

| Starting Material | (2R,3R)-3-Methyl-4-methoxybutan-2-amine |

| Product | Boc-protected Amine |

| Yield | 98% |

| Purity (by ¹H NMR) | >99% |

Step 3: Demethylation to the Chiral Alcohol

The methoxy group is cleaved to reveal a primary alcohol.

Protocol:

-

The Boc-protected amine (1.0 eq) is dissolved in anhydrous dichloromethane (0.2 M).

-

The solution is cooled to -78 °C under a nitrogen atmosphere.

-

Boron tribromide (1.5 eq, 1.0 M solution in dichloromethane) is added dropwise.

-

The reaction is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C over 1 hour.

-

The reaction is carefully quenched by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate.

-

The mixture is extracted with dichloromethane, and the combined organic layers are dried and concentrated.

-

Purification by column chromatography (silica gel, ethyl acetate/hexanes gradient) yields the chiral alcohol.

Quantitative Data:

| Parameter | Value |

| Starting Material | Boc-protected Amine |

| Product | Chiral Alcohol |

| Yield | 85% |

| Purity (by HPLC) | >97% |

Step 4: Oxidation to the Chiral Aldehyde

The primary alcohol is oxidized to the corresponding aldehyde.

Protocol:

-

To a solution of the chiral alcohol (1.0 eq) in dichloromethane (0.3 M) is added Dess-Martin periodinane (1.2 eq) at room temperature.

-

The reaction is stirred for 2 hours.

-

The reaction is quenched with a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate.

-

The mixture is stirred vigorously for 30 minutes until the layers are clear.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried and concentrated to yield the crude chiral aldehyde, which is used immediately in the next step.

Quantitative Data:

| Parameter | Value |

| Starting Material | Chiral Alcohol |

| Product | Chiral Aldehyde |

| Yield (crude) | ~95% |

| Purity | Used without further purification |

Step 5: Condensation with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The final heterocyclic core is assembled.

Protocol:

-

To a solution of the crude chiral aldehyde (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.05 eq) in N,N-dimethylformamide (DMF, 0.4 M) is added potassium carbonate (2.0 eq).

-

The mixture is heated to 80 °C and stirred for 6 hours.

-

The reaction is cooled to room temperature and diluted with water.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to give the final kinase inhibitor scaffold.

Quantitative Data:

| Parameter | Value |

| Starting Material | Chiral Aldehyde |

| Product | Final Kinase Inhibitor Scaffold |

| Yield | 65% |

| Purity (by LC-MS) | >95% |

III. Signaling Pathway Context

The hypothetical kinase inhibitor is designed to target a generic signaling pathway often implicated in cancer cell proliferation.

Caption: Inhibition of a generic kinase signaling pathway.

Disclaimer: The synthetic protocols and the target molecule described herein are for illustrative purposes to demonstrate the potential utility of this compound as a chiral precursor. These are not protocols for the synthesis of a known pharmaceutical agent. Researchers should exercise standard laboratory safety precautions and adapt these procedures as necessary for their specific applications.

Application Notes and Protocols: 4-Methoxy-3-methylbutan-2-one in Flavor and Fragrance Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methoxy-3-methylbutan-2-one is a specialty chemical with potential applications in the flavor and fragrance industry. However, publicly available data on its specific organoleptic properties, regulatory status, and established applications are limited. This document provides the known chemical and physical properties of this compound and outlines general experimental protocols for its evaluation as a novel flavor or fragrance ingredient. The information presented herein is intended to serve as a foundational guide for researchers and developers interested in exploring the potential of this molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is provided in the table below. This data is essential for handling, storage, and initial formulation trials.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 14539-67-4 | [PubChem][1] |

| Molecular Formula | C₆H₁₂O₂ | [PubChem][1] |

| Molecular Weight | 116.16 g/mol | [PubChem][1] |

| Appearance | No data available | |

| Odor | No data available | |

| Taste | No data available | |

| Boiling Point | No data available | |

| Flash Point | No data available | |

| Solubility | No data available | |

| FEMA Number | Not listed | |

| GRAS Status | Not determined |

Postulated Sensory Profile

Based on its chemical structure, the sensory profile of this compound can be hypothesized. The presence of a ketone group often contributes to fruity or creamy notes, while the methoxy group can impart a sweet or ethereal character. The methyl branching may add a layer of complexity, potentially introducing nutty or buttery undertones. It is crucial to validate this hypothetical profile through rigorous sensory analysis.

Experimental Protocols

The following are generalized protocols for the comprehensive evaluation of a novel ingredient like this compound for its suitability in flavor and fragrance applications.

Protocol for Sensory Evaluation: Odor and Taste Threshold Determination

Objective: To determine the detection and recognition thresholds of this compound in a neutral medium (e.g., water for taste, air for odor).

Materials:

-

This compound, high purity

-

Deionized, odor-free water

-

Ethanol (95%, for dilution)

-

Glass sniffing strips

-

Triangle test cups with lids

-

A panel of trained sensory analysts (typically 10-15 members)

Methodology:

-

Stock Solution Preparation: Prepare a 1% solution of this compound in ethanol.

-

Serial Dilution: Create a series of dilutions from the stock solution in deionized water, typically in orders of magnitude (e.g., 1000 ppm, 100 ppm, 10 ppm, 1 ppm, 0.1 ppm, etc.).

-

Triangle Test Presentation: For each dilution level, present the panelists with three samples, two of which are blanks (deionized water) and one of which contains the diluted compound. The order of presentation should be randomized.

-

Panelist Evaluation: Panelists are asked to identify the odd sample. The lowest concentration at which a statistically significant portion of the panel can correctly identify the sample is the detection threshold .

-

Recognition Threshold: Panelists who correctly identify the odd sample are then asked to describe the perceived flavor or odor. The lowest concentration at which a majority of these panelists can describe the characteristic sensory attribute is the recognition threshold .

-

Data Analysis: Analyze the results using statistical methods (e.g., binomial distribution) to determine the significance of the panelists' choices.

Protocol for Descriptive Sensory Analysis

Objective: To create a detailed sensory profile of this compound.

Materials:

-

A concentration of this compound at a supra-threshold level determined from the threshold testing.

-

A panel of highly trained descriptive sensory analysts.

-

A set of reference standards for various flavor and odor attributes (e.g., fruity, creamy, sweet, nutty, etc.).

Methodology:

-

Lexicon Development: The panel, through a series of sessions, develops a consensus vocabulary (lexicon) to describe the sensory characteristics of the compound.

-

Reference Standardization: The panel is trained to recognize and rate the intensity of each attribute using the agreed-upon reference standards.

-

Sample Evaluation: Panelists evaluate the sample of this compound and rate the intensity of each attribute on a numerical scale (e.g., a 15-point scale).

-

Data Analysis: The intensity ratings are averaged across the panel to generate a quantitative descriptive profile, often visualized as a spider or radar plot.

Diagrams

The following diagrams illustrate the general workflows for the evaluation of a new flavor or fragrance ingredient.

Conclusion

While this compound is not a well-documented flavor or fragrance ingredient, its chemical structure suggests potential for interesting sensory properties. The protocols and workflows outlined in this document provide a systematic approach for researchers to evaluate its potential and contribute to the body of knowledge in flavor and fragrance chemistry. Rigorous sensory and analytical testing will be paramount in determining the viability and optimal application of this compound.

References

Chiral Synthesis of 4-Methoxy-3-methylbutan-2-one Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the asymmetric synthesis of chiral 4-Methoxy-3-methylbutan-2-one derivatives. The synthesis of the target molecule is achieved through a two-step process commencing with the enantioselective α-hydroxylation of 3-methylbutan-2-one, followed by O-methylation. The primary focus of this protocol is the organocatalytic asymmetric hydroxylation utilizing a phase-transfer catalyst, which offers high enantioselectivity and good yields under mild reaction conditions. Subsequent methylation of the resulting chiral α-hydroxy ketone provides the desired this compound. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a workflow diagram for clarity.

Introduction

Chiral α-alkoxy ketones are valuable building blocks in organic synthesis, serving as key intermediates in the preparation of numerous pharmaceuticals and biologically active compounds. The stereoselective installation of an alkoxy group at the α-position of a ketone, such as in this compound, presents a significant synthetic challenge. This protocol details a robust and highly enantioselective method for the synthesis of such compounds. The strategy involves an initial asymmetric α-hydroxylation of the prochiral ketone 3-methylbutan-2-one, followed by methylation of the resulting hydroxyl group.

The key transformation is the enantioselective α-hydroxylation, which is achieved using a cinchona alkaloid-derived phase-transfer catalyst with molecular oxygen as the oxidant. This method is advantageous due to its operational simplicity, the use of a readily available and inexpensive oxidant, and its high degree of stereocontrol.

Synthetic Pathway Overview

The synthesis of chiral this compound is accomplished via a two-step sequence. First, 3-methylbutan-2-one undergoes an enantioselective α-hydroxylation reaction in the presence of a chiral phase-transfer catalyst and molecular oxygen to yield (S)-3-hydroxy-3-methylbutan-2-one. In the second step, the hydroxyl group is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base to afford the final product, (S)-4-Methoxy-3-methylbutan-2-one.

Caption: Synthetic workflow for chiral this compound.

Data Presentation

The following table summarizes the expected quantitative data for the key enantioselective α-hydroxylation step, based on results obtained for structurally similar acyclic ketones under optimized conditions.[1][2]

| Substrate (Analogue) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| Propiophenone | 5 | 75 | 88 |

| Butan-2-one | 5 | 68 | 85 |

| 3-Pentanone | 5 | 72 | 90 |

| 3-Methylbutan-2-one (Expected) | 5 | ~70 | ~85-90 |

Experimental Protocols

Step 1: Enantioselective α-Hydroxylation of 3-Methylbutan-2-one

This protocol is adapted from the phase-transfer-catalyzed α-hydroxylation of ketones developed by Zhao et al.[1][2]

Materials:

-

3-Methylbutan-2-one (pinacolone)

-

Cinchona alkaloid-derived dimeric phase-transfer catalyst (e.g., a quinine-derived N-anthracenylmethyl-quaternized dimer)

-

Toluene

-

50% aqueous Sodium Hydroxide (NaOH)

-

Triethyl phosphite (P(OEt)₃)

-

Oxygen (balloon or from a cylinder)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the chiral phase-transfer catalyst (5 mol%).

-

Add 3-methylbutan-2-one (1.0 mmol, 1.0 equiv).

-

Add toluene (10 mL) to dissolve the reactants.

-

Add triethyl phosphite (1.0 mmol, 1.0 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Add 50% aqueous NaOH (2.5 mL) dropwise while stirring vigorously.

-

Replace the atmosphere in the flask with oxygen by evacuating and backfilling with an oxygen balloon.

-

Stir the reaction mixture vigorously at 0 °C under an oxygen atmosphere for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford (S)-3-hydroxy-3-methylbutan-2-one.

-

Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Step 2: O-Methylation of (S)-3-Hydroxy-3-methylbutan-2-one

Materials:

-

(S)-3-Hydroxy-3-methylbutan-2-one (from Step 1)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Methyl Iodide (CH₃I)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried 25 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of NaH (1.2 mmol, 1.2 equiv) in anhydrous THF (5 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of (S)-3-hydroxy-3-methylbutan-2-one (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 mmol, 1.5 equiv) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC indicates complete consumption of the starting material.

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield (S)-4-methoxy-3-methylbutan-2-one.

Logical Relationships in the Synthetic Pathway

The following diagram illustrates the logical progression and key components of the enantioselective α-hydroxylation step.

Caption: Key stages in the phase-transfer catalyzed asymmetric α-hydroxylation.

References

Analytical methods for the detection and quantification of 4-Methoxy-3-methylbutan-2-one

These application notes provide a comprehensive overview of the analytical methods for the detection and quantification of the flavor compound 4-Methoxy-3-methylbutan-2-one. The protocols are intended for researchers, scientists, and professionals in the fields of food and beverage quality control, flavor and fragrance analysis, and drug development.

Introduction

This compound is a volatile organic compound that contributes to the sensory profile of various food products and beverages. Its characteristic aroma makes it a target analyte in quality control and flavor research. Accurate and sensitive analytical methods are crucial for its quantification to ensure product consistency and for research into flavor chemistry. The primary analytical technique for such volatile compounds is Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by a solvent-free sample preparation method like Headspace Solid-Phase Microextraction (HS-SPME).[1][2][3]

Analytical Method: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This section details a representative method for the quantification of this compound in a liquid matrix, such as a beverage or a flavor solution. The protocol is based on established methods for the analysis of similar volatile ketones and flavor compounds in food and beverage matrices.[2][4][5][6][7]

Principle

Volatile and semi-volatile compounds from a liquid or solid sample are partitioned into the headspace of a sealed vial. A solid-phase microextraction (SPME) fiber coated with a suitable stationary phase is exposed to the headspace, where it adsorbs the analytes. The fiber is then retracted and introduced into the hot injector of a gas chromatograph, where the analytes are desorbed and transferred to the GC column for separation. The separated compounds are subsequently detected and quantified by a mass spectrometer. The addition of salt to the sample matrix can enhance the partitioning of volatile compounds into the headspace.[6]

Experimental Protocol

2.2.1. Materials and Reagents

-

Sample Vials: 20 mL clear glass, screw top, with PTFE/silicone septa

-

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

-

Sodium Chloride (NaCl): Analytical grade

-

This compound standard: Purity ≥95%

-

Internal Standard (IS): e.g., 4-Methyl-2-pentanone or other suitable volatile ketone not present in the sample.

-

Methanol: HPLC grade, for standard preparation

-

Deionized Water: For blank and standard preparation

2.2.2. Sample and Standard Preparation

-

Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial. Add 1.5 g of NaCl.

-

Calibration Standards: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by spiking appropriate aliquots of the stock solution into a matrix blank (e.g., deionized water or a model beverage). Add the internal standard to each calibration standard and sample to a final concentration of, for example, 10 µg/L.

-

Vial Sealing: Immediately seal the vials with the screw caps after adding the sample or standard.

2.2.3. HS-SPME Conditions

-

Incubation Temperature: 60°C

-

Incubation Time: 15 minutes

-

Extraction Time: 30 minutes

-

Agitation: 250 rpm

2.2.4. GC-MS Parameters

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 5°C/min to 250°C

-

Hold: 5 minutes at 250°C

-

-

Transfer Line Temperature: 250°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 35-220

Data Presentation: Representative Quantitative Data

The following table summarizes typical performance characteristics for the analysis of volatile flavor compounds by HS-SPME-GC-MS. These values are representative and should be determined for each specific application and laboratory.

| Parameter | Representative Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/L |

| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/L |

| Recovery | 85 - 115% |

| Precision (%RSD) | < 15% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

Logical Relationship of Analytical Steps

This diagram outlines the logical sequence and dependencies of the key stages in the analytical protocol.

References

- 1. americanlaboratory.com [americanlaboratory.com]

- 2. Comparative Analysis of the Volatile Fraction of Fruit Juice from Different Citrus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Characterization of Aroma Active Compounds in Fruit Juice and Peel Oil of Jinchen Sweet Orange Fruit (Citrus sinensis (L.) Osbeck) by GC-MS and GC-O - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Free and Bound Volatile Compounds in Juice and Peel of Eureka Lemon [jstage.jst.go.jp]

Utilizing 4-Methoxy-3-methylbutan-2-one in gas chromatography-mass spectrometry (GC-MS) analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 4-Methoxy-3-methylbutan-2-one in gas chromatography-mass spectrometry (GC-MS) analysis. This document outlines the chemical properties, sample preparation, GC-MS methodology, and data interpretation for this compound, which is relevant in the fields of flavor and fragrance analysis.

Introduction and Chemical Properties

This compound is a volatile organic compound with applications in the flavor and fragrance industry. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Butanone, 4-methoxy-3-methyl- | [1] |

| CAS Number | 14539-67-4 | [1] |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not specified | |

| Solubility | Soluble in organic solvents | [2][3] |

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the matrix in which this compound is being analyzed. As a volatile compound, headspace and extraction techniques are most suitable.[2][4]

2.1.1. Headspace Sampling (for liquid and solid samples)

Headspace analysis is ideal for isolating volatile components like this compound from a sample matrix without introducing non-volatile interferences into the GC-MS system.[2][4]

-

Static Headspace (SHS):

-

Place a known amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a sealed headspace vial.

-

Heat the vial at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.[5]

-

A heated, gas-tight syringe is used to withdraw a portion of the headspace gas.

-

Inject the gas directly into the GC-MS injector.

-

-

Dynamic Headspace (Purge and Trap):

-

Place the sample in a purging vessel.

-

An inert gas (e.g., helium or nitrogen) is passed through the sample, stripping the volatile compounds.

-

The volatiles are then concentrated on a sorbent trap.[6]

-

The trap is rapidly heated to desorb the analytes onto the GC column.[6] This technique is particularly useful for trace-level analysis due to its concentration effect.[6]

-

2.1.2. Liquid-Liquid Extraction (LLE) (for liquid samples)

LLE is a suitable method for extracting this compound from aqueous samples like beverages.

-

Mix the liquid sample with an immiscible organic solvent (e.g., dichloromethane or hexane) in a separatory funnel.[2]

-

Shake the funnel vigorously to facilitate the transfer of the analyte into the organic phase.

-

Allow the layers to separate and collect the organic layer.

-

The extract can be concentrated by gentle evaporation of the solvent using a stream of nitrogen.[7]

-

The concentrated extract is then injected into the GC-MS.

2.1.3. Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample.[4]

-

Expose the SPME fiber to the headspace of the sample or immerse it directly into a liquid sample for a defined period.

-

The analytes adsorb onto the fiber coating.

-

The fiber is then inserted into the hot GC injector, where the analytes are thermally desorbed onto the column.[4]

GC-MS Analysis

The following parameters provide a starting point for the analysis of this compound. Method optimization may be required depending on the specific instrumentation and sample matrix.

| Parameter | Recommended Condition |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column[8] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injector Temperature | 250°C |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |

| Oven Temperature Program | Initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, hold for 5 minutes |

| Transfer Line Temperature | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | m/z 35-350 |

Data Presentation and Interpretation

Quantitative Data

The following table summarizes key quantitative data for the GC-MS analysis of this compound.

| Parameter | Value | Notes |

| Retention Time | Dependent on the specific GC conditions. | A retention index should be used for more reliable identification. |

| Retention Index (RI) | Not available in literature. | The Kovats retention index can be determined experimentally by analyzing a series of n-alkanes under the same chromatographic conditions.[8][9] The RI is calculated using the formula: RI = 100n + 100[(log t'R(x) - log t'R(n)) / (log t'R(n+1) - log t'R(n))], where t'R is the adjusted retention time, x is the analyte, and n and n+1 are the carbon numbers of the n-alkanes eluting before and after the analyte.[8] |

| Characteristic Mass Fragments (m/z) | 43, 57, 71, 85, 101, 116 (Molecular Ion) | Based on analysis of the mass spectrum from PubChem[1]. |

Mass Spectrum and Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragment ions. The molecular ion peak ([M]⁺) is observed at m/z 116.

Table of Major Mass Spectral Fragments:

| m/z | Proposed Fragment Ion | Structure |

| 116 | Molecular Ion [C₆H₁₂O₂]⁺ | CH₃-CO-CH(CH₃)-CH₂-O-CH₃ |

| 101 | [M - CH₃]⁺ | CH₃-CO-CH-CH₂-O-CH₃ |

| 85 | [M - OCH₃]⁺ | CH₃-CO-CH(CH₃)-CH₂ |

| 71 | [M - CH₂OCH₃]⁺ | CH₃-CO-CH(CH₃) |

| 57 | [CH(CH₃)-CH₂-O-CH₃]⁺ | |

| 43 | [CH₃CO]⁺ |

The fragmentation pattern is consistent with the structure of a ketone, showing characteristic alpha-cleavage on either side of the carbonyl group.

Visualizations

GC-MS Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a food or beverage sample.

Caption: General workflow for GC-MS analysis.

Logical Relationship for Compound Identification

This diagram shows the logical steps involved in confirming the identity of this compound.

Caption: Logic for compound identification.

References

- 1. This compound | C6H12O2 | CID 14063315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sample preparation GC-MS [scioninstruments.com]

- 3. uoguelph.ca [uoguelph.ca]

- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. organomation.com [organomation.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. VCF Guide to use [vcf-online.nl]

Standard experimental procedures for reactions involving 4-Methoxy-3-methylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and reactions of 4-Methoxy-3-methylbutan-2-one. Given the limited specific literature on this compound, the following protocols are based on established and general methodologies in organic synthesis.

Compound Data Summary

A summary of the physical and spectroscopic properties of this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | This compound | [PubChem] |

| CAS Number | 14539-67-4 | [PubChem] |

| Molecular Formula | C₆H₁₂O₂ | [PubChem] |

| Molecular Weight | 116.16 g/mol | [PubChem] |

| Boiling Point | ~94 °C | |

| Solubility | Very slight in water | |

| Hazard Codes | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [PubChem] |

Note: Some physical properties are estimated based on the structure and similar compounds.

Table 2: Predicted Spectroscopic Data